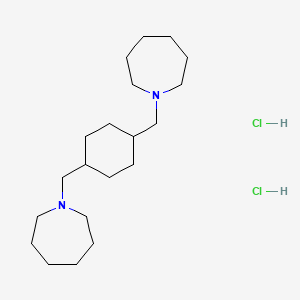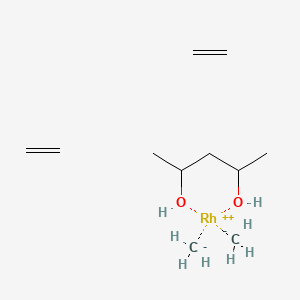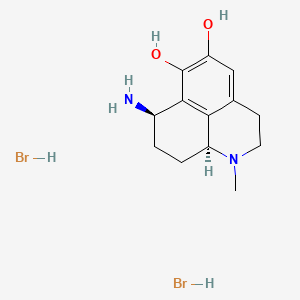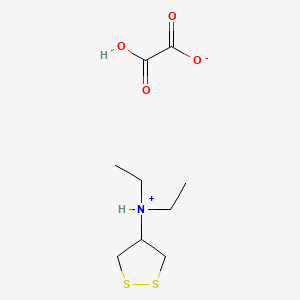
2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE is a chemical compound that belongs to the class of amino sugars These compounds are characterized by the presence of an amino group attached to a sugar molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sugar derivative, such as L-arabinose.
Acetylation: The hydroxyl groups of the sugar are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amination: The acetylated sugar undergoes amination to introduce the amino group. This can be achieved using reagents like ammonium hydroxide.
Cyclization: The final step involves cyclization to form the lactone ring. This can be facilitated by acidic or basic conditions, depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme activity.
Industry: It may be used in the production of biodegradable materials and other industrial products.
作用机制
The mechanism of action of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in carbohydrate metabolism.
Receptor Binding: It may bind to specific receptors on cell surfaces, influencing cellular processes.
Signal Transduction: The compound can affect signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Another amino sugar with similar structural features.
N-Acetylneuraminic acid: A sialic acid derivative with comparable biological functions.
2-Acetamido-2-deoxy-D-galactose: An isomer of the compound with different spatial arrangement.
Uniqueness
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form a lactone ring distinguishes it from other amino sugars.
属性
分子式 |
C7H11NO5 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
N-[(3R,4R,5S)-4-hydroxy-5-(hydroxymethyl)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C7H11NO5/c1-3(10)8-5-6(11)4(2-9)13-7(5)12/h4-6,9,11H,2H2,1H3,(H,8,10)/t4-,5+,6-/m0/s1 |
InChI 键 |
SFSOCLFOPIFBBR-JKUQZMGJSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)CO)O |
规范 SMILES |
CC(=O)NC1C(C(OC1=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


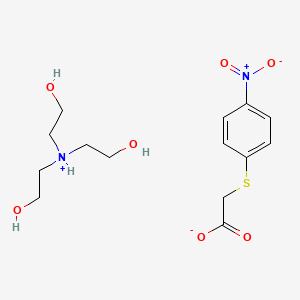


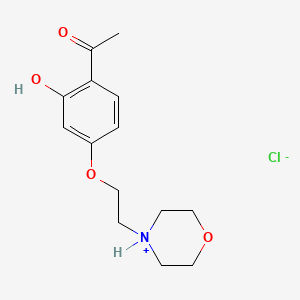
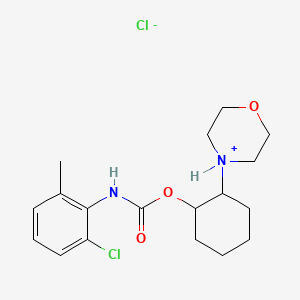

![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
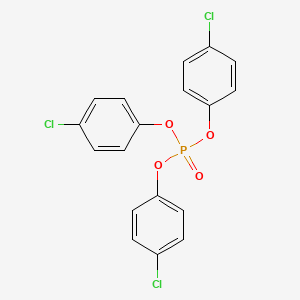
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)

